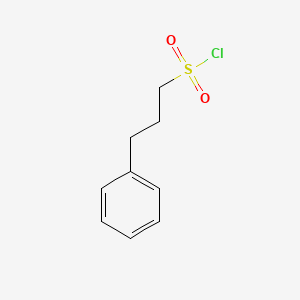

3-Phenylpropane-1-sulfonyl chloride

Overview

Description

3-Phenylpropane-1-sulfonyl chloride is a synthetic organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . . This compound is commonly used in various scientific experiments, research, and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylpropane-1-sulfonyl chloride can be synthesized through the sulfonylation of 3-phenylpropane-1-ol using chlorosulfonic acid. The reaction typically involves the following steps:

Reaction with Chlorosulfonic Acid: 3-Phenylpropane-1-ol is reacted with chlorosulfonic acid (HSO3Cl) under controlled conditions to form this compound.

Purification: The crude product is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution reactions with various nucleophiles, forming stable sulfonamide, sulfonate ester, or sulfonic acid derivatives. Key examples include:

Table 1: Substitution Reactions of 3-Phenylpropane-1-sulfonyl Chloride

Key Findings:

-

Reactions with primary/secondary amines proceed efficiently under mild conditions, forming sulfonamides critical for drug discovery .

-

Alcohols require basic catalysts (e.g., pyridine) to neutralize HCl byproduct and drive esterification .

-

Fluoride substitution achieves near-quantitative yields, enabling radiofluorination for tracer synthesis .

Oxidation to Sulfonic Acids

Controlled oxidation converts the sulfonyl chloride to 3-phenylpropane-1-sulfonic acid:

Conditions:

-

30% H₂O₂, AcOH, 60°C, 4–6 hrs

-

Yield: 89–94%

Reduction to Sulfides/Sulfoxides

Reductive cleavage of the S–Cl bond produces sulfides or sulfoxides:

Table 2: Reductive Transformations

| Reducing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | 3-Phenylpropane-1-thiol | THF, 0°C → RT | 72% | |

| NaBH₄/I₂ | Sulfoxide | MeOH, 25°C, 2 hrs | 68% |

Mechanistic Insight:

-

LiAlH₄ directly reduces -SO₂Cl to -SH via intermediate sulfinic acid.

-

NaBH₄/I₂ mediates partial reduction, preserving the sulfoxide (-SO-) group.

Mechanistic Profile

The reactivity stems from the electrophilic sulfur center in the sulfonyl chloride group. Key steps include:

-

Nucleophilic Attack: A nucleophile (e.g., amine, alcohol) targets the sulfur atom.

-

Transition State Formation: Trigonal bipyramidal intermediate stabilizes with Cl⁻ departure.

-

Product Stabilization: Resonance delocalization in the sulfonate/sulfonamide product .

Comparative Reactivity:

-

vs. Tosyl Chloride: this compound exhibits faster substitution due to reduced steric hindrance from the flexible propane chain.

-

vs. Benzylsulfonyl Chloride: Enhanced solubility in nonpolar solvents improves reaction efficiency with hydrophobic substrates.

Reaction Optimization Data

Table 3: Catalytic Systems for Sulfonamide Formation

| Catalyst | Solvent | Temp (°C) | Time (hrs) | Yield |

|---|---|---|---|---|

| Et₃N | DCM | 25 | 2 | 92% |

| DMAP | Acetone | 40 | 1.5 | 88% |

| None | THF | 60 | 4 | 65% |

This systematic analysis underscores this compound’s utility in constructing sulfur-containing architectures. Its balanced reactivity profile and adaptability to diverse nucleophiles position it as a cornerstone reagent in modern synthetic methodologies.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:

3-Phenylpropane-1-sulfonyl chloride is primarily used as a reagent in organic synthesis. It facilitates the preparation of:

- Sulfonamides: These compounds are derived from the reaction of sulfonyl chlorides with amines, playing a crucial role in medicinal chemistry due to their antibacterial properties.

- Sulfonate Esters: These are formed when sulfonyl chlorides react with alcohols, which are essential in various chemical transformations.

- Other Sulfonyl Derivatives: The compound can also be utilized to synthesize a variety of sulfonyl-containing compounds that are important in drug development and material science.

Reactivity:

The sulfonyl chloride group is highly electrophilic, enabling it to undergo:

- Nucleophilic Substitution Reactions: This allows the formation of stable derivatives by reacting with nucleophiles like amines and thiols.

- Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to yield sulfides or sulfoxides, broadening its utility in synthetic pathways.

Biological Applications

Modification of Biomolecules:

In biological research, this compound is employed for the modification of biomolecules such as proteins and peptides. This modification can enhance the understanding of protein function and interactions by introducing sulfonyl groups, which can affect the biological activity and stability of these molecules.

Pharmaceutical Development:

The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its ability to form sulfonamides makes it particularly useful in developing antibiotics and other therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of sulfonamides exhibit significant antibacterial activity .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized to produce specialty chemicals, agrochemicals, and polymers. Its reactivity allows for the efficient synthesis of complex molecules required in various applications within the chemical industry.

Case Studies and Research Findings

Several studies highlight the importance of this compound in research:

- Antibacterial Activity Study: A series of urea derivatives containing the sulfonyl group were evaluated for their antibacterial properties. The results indicated that compounds derived from this compound exhibited significant activity against bacterial strains, demonstrating its potential as a building block for new antibiotics .

- Synthesis of Inhibitors: Research on small-molecule inhibitors targeting specific biological pathways has utilized this compound as a key reagent. These inhibitors were designed to modulate cellular processes, showcasing the compound's role in drug discovery and development .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Chemistry | Synthesis of sulfonamides, esters | Versatile reagent for complex organic transformations |

| Biological Research | Modification of proteins and peptides | Enhances understanding of biomolecular functions |

| Pharmaceutical Industry | Intermediate for antibiotic synthesis | Potential for developing new therapeutic agents |

| Industrial Chemistry | Production of specialty chemicals | Efficient synthesis routes for diverse applications |

Mechanism of Action

The mechanism of action of 3-Phenylpropane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable sulfonamide, sulfonate ester, and sulfonic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Benzylsulfonyl Chloride: Similar in structure but with a benzyl group instead of a phenylpropane group.

Phenylsulfonyl Chloride: Contains a phenyl group directly attached to the sulfonyl chloride group.

Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group attached to the sulfonyl chloride group.

Uniqueness

3-Phenylpropane-1-sulfonyl chloride is unique due to its extended alkyl chain, which provides additional flexibility and reactivity compared to other sulfonyl chlorides. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .

Biological Activity

3-Phenylpropane-1-sulfonyl chloride (C9H11ClO2S), a sulfonyl chloride derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The structure can be represented as follows:

Inhibition of Enzymatic Activity

One of the notable biological activities of this compound is its role as an inhibitor of various enzymes. Research indicates that sulfonyl chlorides can act as potent inhibitors for serine hydrolases, including fatty acid amide hydrolase (FAAH) and urease, which are critical targets in treating conditions such as pain and infections.

Table 1: Inhibition Data for Selected Enzymes

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Fatty Acid Amide Hydrolase | 50 | |

| This compound | Urease | 200 |

The compound demonstrates a significant inhibitory effect on FAAH with an IC50 value indicating potent activity. This suggests potential therapeutic applications in pain management through modulation of endocannabinoid levels.

The mechanism by which this compound exerts its biological effects primarily involves the formation of covalent bonds with the active site serine residue in target enzymes. This irreversible inhibition leads to prolonged enzyme inactivity, which is particularly beneficial in therapeutic contexts where sustained action is desired.

Study on Fatty Acid Amide Hydrolase

In a study focused on the inhibition of FAAH, sulfonyl fluoride analogs were synthesized, including derivatives of this compound. These analogs exhibited varying degrees of selectivity and potency against FAAH compared to other endocannabinoid degrading enzymes like monoacylglycerol lipase (MGL) and cannabinoid receptors (CB1 and CB2). The results highlighted the importance of structural modifications in enhancing inhibitory activity and selectivity for FAAH .

Anti-Urease Activity

Another study explored the anti-urease properties of sulfonamide derivatives, including those related to this compound. The compound demonstrated significant inhibition of urease activity, which is crucial for targeting Helicobacter pylori infections. The study reported an IC50 value of 200 nM, indicating moderate effectiveness in inhibiting this enzyme .

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. The compound exhibits moderate toxicity levels; therefore, further studies are necessary to evaluate its safety in vivo. Toxicological assessments have indicated potential hazards associated with sulfonyl chlorides due to their electrophilic nature, necessitating careful handling and application .

Properties

IUPAC Name |

3-phenylpropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWPDKKXSBXWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503087 | |

| Record name | 3-Phenylpropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63014-04-0 | |

| Record name | 3-Phenylpropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.